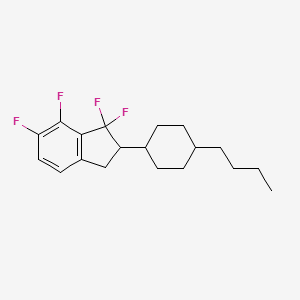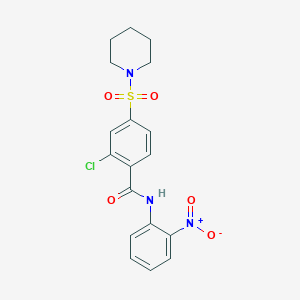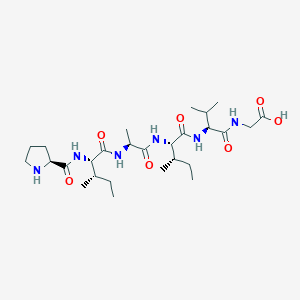
L-Prolyl-L-isoleucyl-L-alanyl-L-isoleucyl-L-valylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Prolyl-L-isoleucyl-L-alanyl-L-isoleucyl-L-valylglycine is a peptide compound composed of six amino acids: proline, isoleucine, alanine, isoleucine, valine, and glycine. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-isoleucyl-L-alanyl-L-isoleucyl-L-valylglycine can be achieved through a solution-phase technique. This involves the coupling of dipeptide segments such as Boc-L-Pro-L-Leu-OH and L-Ala-L-Ile-OMe. The linear peptide is then deprotected and cyclized to form the desired compound . The crude product is typically recrystallized from a mixture of chloroform and petroleum ether, followed by cooling at 0°C to obtain the final product .
Industrial Production Methods
Industrial production methods for peptides like this compound often involve solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes repeated cycles of deprotection, coupling, and washing, followed by cleavage from the resin and purification.
Analyse Des Réactions Chimiques
Types of Reactions
L-Prolyl-L-isoleucyl-L-alanyl-L-isoleucyl-L-valylglycine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may yield reduced peptides with altered functional groups.
Applications De Recherche Scientifique
L-Prolyl-L-isoleucyl-L-alanyl-L-isoleucyl-L-valylglycine has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Industry: Utilized in the development of peptide-based drugs and other bioactive compounds.
Mécanisme D'action
The mechanism of action of L-Prolyl-L-isoleucyl-L-alanyl-L-isoleucyl-L-valylglycine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or disrupt the cell membranes of pathogens, leading to their death . The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparaison Avec Des Composés Similaires
L-Prolyl-L-isoleucyl-L-alanyl-L-isoleucyl-L-valylglycine can be compared with other similar peptides, such as:
Cyclo-(isoleucyl-prolyl-leucyl-alanyl): A naturally occurring cyclic tetrapeptide with similar biological activities.
L-alanyl-L-glutamine dipeptide: Another peptide with potential therapeutic applications.
The uniqueness of this compound lies in its specific amino acid sequence and the resulting biological activities, which may differ from those of other similar peptides.
Propriétés
Numéro CAS |
677729-54-3 |
|---|---|
Formule moléculaire |
C27H48N6O7 |
Poids moléculaire |
568.7 g/mol |
Nom IUPAC |
2-[[(2S)-3-methyl-2-[[(2S,3S)-3-methyl-2-[[(2S)-2-[[(2S,3S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]butanoyl]amino]acetic acid |
InChI |
InChI=1S/C27H48N6O7/c1-8-15(5)21(33-24(37)18-11-10-12-28-18)26(39)30-17(7)23(36)32-22(16(6)9-2)27(40)31-20(14(3)4)25(38)29-13-19(34)35/h14-18,20-22,28H,8-13H2,1-7H3,(H,29,38)(H,30,39)(H,31,40)(H,32,36)(H,33,37)(H,34,35)/t15-,16-,17-,18-,20-,21-,22-/m0/s1 |
Clé InChI |
VPNYNJIQQQHDJU-OIELIUQCSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1 |
SMILES canonique |
CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NCC(=O)O)NC(=O)C1CCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Morpholine, 4-[6-(methylthio)hexyl]-](/img/structure/B12529532.png)
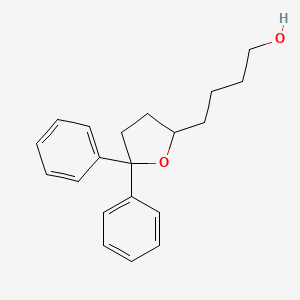
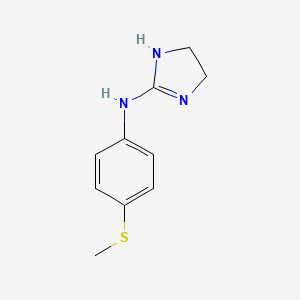

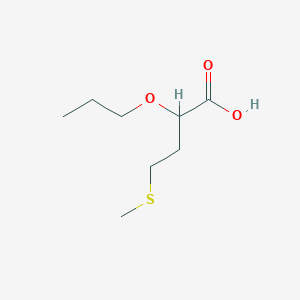
![1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(1-phenylethyl)-](/img/structure/B12529574.png)
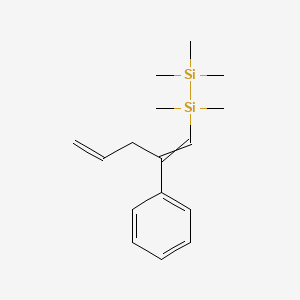
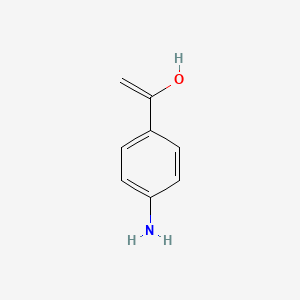
![2-{2-[4-(3-Ethylpentan-2-yl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B12529588.png)
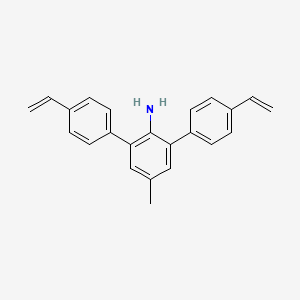
![Diethyl bis[(quinolin-2-yl)methyl]propanedioate](/img/structure/B12529608.png)
